SimvastatinEPImpurityA
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Overview
Description
Simvastatin EP Impurity A, also known as Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate, is a related compound of Simvastatin. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. Impurities like Simvastatin EP Impurity A are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .
Preparation Methods
Simvastatin EP Impurity A can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin under alkaline conditions. This process leads to the formation of the hydroxy acid form of Simvastatin, which is then converted to its sodium salt form . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main compound .
Chemical Reactions Analysis
Simvastatin EP Impurity A undergoes several types of chemical reactions, including:
Hydrolysis: Under alkaline conditions, Simvastatin is hydrolyzed to form the hydroxy acid impurity.
Oxidation: The compound can undergo oxidative degradation, leading to the formation of epoxide impurities.
Esterification: The hydroxy acid form can be esterified to form various ester derivatives.
Common reagents used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions include the hydroxy acid form and various ester derivatives .
Scientific Research Applications
Simvastatin EP Impurity A is used in scientific research to study the stability and degradation pathways of Simvastatin. It is also used in the development and validation of analytical methods for impurity profiling in pharmaceutical products . Additionally, the compound is used in studies investigating the potential genotoxicity of statin impurities .
Mechanism of Action
Simvastatin EP Impurity A exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparison with Similar Compounds
Simvastatin EP Impurity A is similar to other statin-related impurities, such as:
Simvastatin EP Impurity B: Another related compound with a different molecular structure.
Simvastatin EP Impurity C: A compound formed through different degradation pathways.
Simvastatin EP Impurity D: Another impurity with unique structural characteristics.
What sets Simvastatin EP Impurity A apart is its formation through hydrolysis and its specific molecular structure, which includes the sodium salt form of the hydroxy acid .
Properties
Molecular Formula |
C25H40O6 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
XWLXKKNPFMNSFA-DAHYEWGRSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)O)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C |
Origin of Product |
United States |
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